Toddacoumalone

Description

Structure

3D Structure

Properties

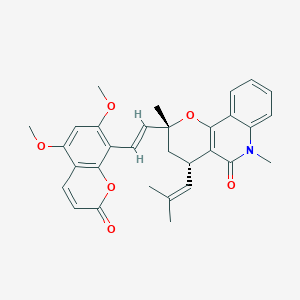

Molecular Formula |

C31H31NO6 |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

(2R,4S)-2-[(E)-2-(5,7-dimethoxy-2-oxochromen-8-yl)ethenyl]-2,6-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c]quinolin-5-one |

InChI |

InChI=1S/C31H31NO6/c1-18(2)15-19-17-31(3,38-29-20-9-7-8-10-23(20)32(4)30(34)27(19)29)14-13-22-25(36-6)16-24(35-5)21-11-12-26(33)37-28(21)22/h7-16,19H,17H2,1-6H3/b14-13+/t19-,31+/m1/s1 |

InChI Key |

IOVBMEHJQSKXAU-CSLHTZHMSA-N |

Isomeric SMILES |

CC(=C[C@@H]1C[C@](OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)/C=C/C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C |

Canonical SMILES |

CC(=CC1CC(OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)C=CC4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Toddacoumalone Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddacoumalone, a naturally occurring dimeric compound with a unique coumarin-quinoline structure, has garnered significant interest within the scientific community due to its potent inhibitory activity against phosphodiesterase 4 (PDE4). As a validated therapeutic target for inflammatory diseases, the exploration of novel PDE4 inhibitors like this compound is of paramount importance. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation and purification, and a summary of its key chemical and physical properties.

Natural Source

The primary and exclusive natural source of this compound identified to date is the plant species Toddalia asiatica (L.) Lam., belonging to the Rutaceae family. This woody, thorny liana is widely distributed in Asia and Africa and has a long history of use in traditional medicine. Various parts of the plant have been utilized for their therapeutic properties, but this compound, a quinoline (B57606) alkaloid, is predominantly found in the root bark .

Phytochemical investigations of Toddalia asiatica have revealed a rich diversity of secondary metabolites, including coumarins, alkaloids, and essential oils. This compound is a notable constituent of the alkaloid fraction.

Experimental Protocols for Isolation

The isolation of this compound from Toddalia asiatica root bark involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical procedures for isolating alkaloids from this plant species.

Plant Material Collection and Preparation

-

Collection: The root bark of Toddalia asiatica is harvested and thoroughly washed to remove any adhering soil and foreign matter.

-

Drying: The cleaned root bark is air-dried in a well-ventilated area, preferably in the shade to prevent the degradation of photosensitive compounds.

-

Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered root bark is subjected to exhaustive extraction using a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly employed for their ability to extract a broad spectrum of polar and semi-polar compounds, including alkaloids.

-

Procedure: Macerate the powdered root bark (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract and repeat the maceration process with fresh solvent at least two more times to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Fractionation

The crude methanolic extract is a complex mixture of various phytochemicals. A liquid-liquid fractionation step is employed to selectively partition the alkaloids.

-

Acid-Base Partitioning:

-

Suspend the crude methanolic extract in a 5% aqueous hydrochloric acid (HCl) solution.

-

Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane or diethyl ether to remove fats, waxes, and other non-alkaloidal compounds. The acidic aqueous layer will contain the protonated alkaloids.

-

Basify the acidic aqueous layer with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous layer with a moderately polar solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). The organic layer will now contain the alkaloid-rich fraction.

-

Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure to yield the crude alkaloid fraction.

-

Chromatographic Purification

The crude alkaloid fraction is further purified using chromatographic techniques to isolate individual compounds, including this compound.

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh) is commonly used as the adsorbent.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate (B1210297), with the proportion of ethyl acetate being incrementally increased. For more polar alkaloids, a chloroform-methanol gradient may be used.

-

Procedure:

-

Prepare a silica gel column.

-

Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with the chosen solvent gradient.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound from the column chromatography step may require further purification.

-

pTLC: The enriched fraction is applied as a band onto a pTLC plate and developed in a suitable solvent system. The band corresponding to this compound is scraped off, and the compound is eluted with a suitable solvent.

-

HPLC: Reversed-phase HPLC (e.g., with a C18 column) using a mobile phase such as a methanol-water or acetonitrile-water gradient is an effective method for final purification to obtain high-purity this compound.

-

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Molecular Formula | C₂₅H₂₅NO₅ |

| Molecular Weight | 419.47 g/mol |

| Appearance | Colorless prisms |

| Melting Point | 250-252 °C |

| UV λmax (MeOH) nm (log ε) | 228 (4.58), 269 (4.21), 333 (4.28), 346 (4.30) |

| ¹H-NMR (CDCl₃, δ ppm) | Refer to primary literature for detailed assignments |

| ¹³C-NMR (CDCl₃, δ ppm) | Refer to primary literature for detailed assignments |

| Mass Spectrometry (m/z) | Refer to primary literature for detailed fragmentation patterns |

| Yield | Variable depending on the plant source and isolation method |

Mandatory Visualization

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide outlines the natural origin and a detailed protocol for the isolation of this compound from the root bark of Toddalia asiatica. The provided methodology, from extraction to final purification, offers a robust framework for researchers to obtain this valuable natural product for further investigation in drug discovery and development programs targeting inflammatory diseases. The unique structure and potent PDE4 inhibitory activity of this compound underscore the importance of natural products as a source of novel therapeutic agents.

In Vitro Mechanism of Action of Toddacoumalone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddacoumalone, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily recognized for its anti-inflammatory properties, recent research has focused on elucidating its precise mechanisms of action at the cellular and molecular level. This technical guide provides a comprehensive overview of the in vitro effects of this compound and its derivatives, with a focus on its role as a phosphodiesterase-4 (PDE4) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase-4 (PDE4) Inhibition

The principal in vitro mechanism of action attributed to this compound and its optimized derivatives is the inhibition of phosphodiesterase-4 (PDE4). PDE4 is a critical enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines.

Signaling Pathway of this compound-Mediated PDE4 Inhibition

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.

Quantitative Data: PDE4 Inhibitory Activity

Several studies have focused on synthesizing this compound derivatives to enhance their potency against PDE4. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | PDE4 Subtype | IC50 (nM) | Reference |

| This compound Hit Compound 2 | Not Specified | 400 | [1] |

| This compound Derivative 23a | PDE4D | 0.25 | [1] |

| This compound Derivative 33a | Not Specified | 3.1 | [2] |

Experimental Protocols

This section details the generalized methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

PDE4 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.

Objective: To determine the IC50 value of this compound and its derivatives against PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate (e.g., [3H]-cAMP or fluorescently labeled cAMP)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant PDE4 enzyme.

-

Initiation: Start the reaction by adding the cAMP substrate.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction according to the specific kit instructions (e.g., by adding a stop reagent or boiling).

-

Detection: Measure the amount of hydrolyzed cAMP (AMP). For radiolabeled assays, this involves separation of [3H]-AMP from [3H]-cAMP followed by scintillation counting. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the in vitro PDE4 enzyme inhibition assay.

Anti-inflammatory Activity in Macrophages

This cell-based assay evaluates the effect of this compound on the production of pro-inflammatory cytokines in immune cells.

Objective: To measure the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds (dissolved in DMSO)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of cytokine inhibition at each compound concentration compared to the LPS-stimulated control.

Cytotoxicity and Apoptosis Assays in Cancer Cell Lines

While the primary described mechanism of this compound is anti-inflammatory, its effect on cancer cell viability and apoptosis can be investigated using the following standard in vitro assays.

Objective: To assess the cytotoxic and apoptosis-inducing effects of this compound on various cancer cell lines.

A. MTT Assay for Cell Viability

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at desired concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Caption: General workflows for assessing cytotoxicity and apoptosis in vitro.

Conclusion

The in vitro mechanism of action of this compound and its derivatives is predominantly characterized by the potent and selective inhibition of phosphodiesterase-4. This leads to a cascade of anti-inflammatory effects, including the suppression of key pro-inflammatory cytokines. While its direct cytotoxic and apoptosis-inducing effects on cancer cells are less explored, the standardized protocols outlined in this guide provide a framework for future investigations into the broader therapeutic potential of this natural compound and its analogs. Further research is warranted to fully elucidate the complete spectrum of its molecular interactions and cellular effects.

References

- 1. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Toddacoumalone Stereoisomers: A Technical Guide

Executive Summary: This document provides an in-depth technical overview of the biological activity of Toddacoumalone, a natural product isolated from Toddalia asiatica. Initially identified as a potent inhibitor of phosphodiesterase-4 (PDE4), the stereochemical configuration of this compound has been revealed to be a critical determinant of its bioactivity. Through asymmetric total synthesis, the individual stereoisomers have been isolated and evaluated, demonstrating significant differences in their PDE4 inhibitory potency. This guide summarizes the quantitative biological data, outlines the mechanism of action through the PDE4 signaling pathway, and details the experimental methodologies used to synthesize and evaluate these compounds. The findings underscore the importance of stereochemistry in drug design and position specific this compound isomers as promising scaffolds for the development of novel anti-inflammatory agents.

Introduction

This compound is a coumarin (B35378) derivative first isolated in a racemic form from the plant Toddalia asiatica (L.) Lam[1]. Subsequent research identified it as a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme of high therapeutic interest[1]. The PDE4 enzyme family is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways, particularly those modulating inflammation[1][2]. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, making PDE4 inhibitors effective therapeutics for inflammatory conditions such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD)[1][3].

Given that natural this compound exists as a racemic mixture, understanding the contribution of each individual stereoisomer to the overall biological activity is paramount for its development as a therapeutic agent[4]. The stereochemical configuration of a molecule can significantly influence its interaction with biological targets, such as enzyme active sites, which are themselves chiral[5][6]. This guide details the findings from the first asymmetric total synthesis and biological evaluation of this compound's four stereoisomers, highlighting the critical role of stereochemistry in its potent PDE4 inhibition.

Quantitative Analysis of PDE4 Inhibition

The primary biological activity of this compound and its stereoisomers is the inhibition of the PDE4 enzyme. The inhibitory potency of the four synthesized stereoisomers was quantified against the PDE4D2 isozyme, with the well-known PDE4 inhibitor rolipram (B1679513) used as a reference compound[1].

Comparative Inhibitory Potency

The biological evaluation revealed a significant disparity in the inhibitory activity among the four stereoisomers. The results, summarized in the table below, demonstrate that the stereochemistry at the chiral centers profoundly impacts the molecule's ability to inhibit PDE4D2.

| Compound ID | Stereoisomer Configuration | PDE4D2 Inhibition IC₅₀ (μM) |

| 1a' | (R,S)-Toddacoumalone | 0.18 |

| 1a | (S,R)-Toddacoumalone | 1.11 |

| 1aa | (R,R)-Toddacoumalone | > 10 |

| 1aa' | (S,S)-Toddacoumalone | > 20 |

| Rolipram | Reference Compound | 0.59 |

| Natural (±)-Toddacoumalone | Racemic Mixture | 0.14 |

| (Data sourced from Hou, K.-Q., et al. (2020) and associated publications)[1][4][7] |

The data clearly indicates that stereoisomer 1a' is the most potent inhibitor, with an IC₅₀ value of 0.18 μM, which is more potent than the reference compound rolipram and nearly identical to the activity of the naturally isolated racemic mixture[1]. This suggests that the (R,S) configuration is the primary contributor to the high potency of natural this compound. Conversely, the (R,R) and (S,S) isomers showed significantly diminished activity, underscoring the high degree of stereoselectivity of the PDE4 enzyme's binding pocket[1][4].

Mechanism of Action: The PDE4 Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which plays a crucial role in modulating intracellular signaling pathways. PDE4 specifically catalyzes the hydrolysis of cAMP to adenosine monophosphate (AMP), thus terminating its signaling action[1][2]. By blocking this degradation, this compound increases the intracellular concentration of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6[8].

The following diagram illustrates the PDE4 signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

Synthesis of this compound Stereoisomers

The first asymmetric total synthesis of this compound and its stereoisomers was achieved through a multi-step process, enabling the isolation and evaluation of each distinct stereoisomer[1][7]. The key steps of this synthesis are outlined in the workflow diagram below.

The synthesis commences with a formal asymmetric [4+2] cycloaddition reaction between a pyranoquinolinone and 3-methylcrotonaldehyde, catalyzed by a chiral secondary amine[1][7]. The resulting aldehyde intermediate is then reduced to a primary alcohol. This alcohol is subsequently transformed into a terminal olefin via a Grieco elimination[1]. The final key step is a Heck reaction, which couples the terminal olefin intermediate with a coumarin derivative to yield the four distinct stereoisomers of this compound[1][4].

PDE4D2 Inhibition Assay Protocol

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human PDE4D2, based on common industry practices such as fluorescence polarization (FP) assays.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound stereoisomers against recombinant human PDE4D2.

Materials:

-

Recombinant human PDE4D2 enzyme.

-

Fluorescein-labeled cAMP substrate (e.g., FAM-cAMP).

-

Assay Buffer (e.g., Tris-HCl, pH 7.2).

-

Test Compounds: this compound stereoisomers dissolved in DMSO.

-

Reference Inhibitor: Rolipram dissolved in DMSO.

-

Binding Agent: A solution that binds to the product (5'-AMP) and enhances the fluorescence polarization signal.

-

96-well microplates (black, low-volume).

-

Fluorescence polarization plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (rolipram) in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 1%).

-

Enzyme Incubation: To each well of the microplate, add the PDE4D2 enzyme solution.

-

Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the respective wells. For control wells, add assay buffer with the same percentage of DMSO.

-

Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescein-labeled cAMP substrate to all wells.

-

Reaction Incubation: Incubate the plate for a specific duration (e.g., 15-60 minutes) at 25°C to allow for substrate hydrolysis.

-

Reaction Termination & Detection: Terminate the reaction by adding the binding agent. This agent binds to the hydrolyzed FAM-AMP, causing a change in fluorescence polarization.

-

Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 525 nm emission).

Data Analysis:

-

The raw fluorescence polarization data is used to calculate the percentage of inhibition for each compound concentration relative to the control wells (0% inhibition = enzyme + substrate; 100% inhibition = no enzyme or maximum inhibition control).

-

The percent inhibition values are plotted against the logarithm of the inhibitor concentration.

-

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.

Conclusion

The asymmetric total synthesis and subsequent biological evaluation of this compound stereoisomers have provided critical insights into its function as a PDE4 inhibitor. The research demonstrates a strong dependence on stereochemistry for biological activity, with the (R,S)-stereoisomer (1a' ) being the most potent, exhibiting an inhibitory activity superior to the commonly used PDE4 inhibitor, rolipram[1]. This finding clarifies that the potent bioactivity of the natural racemic mixture is primarily due to this specific isomer.

This detailed understanding of the structure-activity relationship of this compound stereoisomers provides a solid foundation for future drug development efforts. The this compound scaffold, particularly that of the (R,S)-isomer, represents a promising starting point for the design and synthesis of novel, highly potent, and selective PDE4 inhibitors for the treatment of a range of inflammatory diseases[3][8][9]. Further optimization of this scaffold could lead to next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Toddacoumalone: A Natural Scaffold for Potent and Selective Phosphodiesterase 4 (PDE4) Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phosphodiesterase 4 (PDE4) is a well-established therapeutic target for a variety of inflammatory diseases, including psoriasis, chronic obstructive pulmonary disease (COPD), and asthma. The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses pro-inflammatory signaling pathways. Toddacoumalone, a natural product, has been identified as a promising scaffold for the development of novel PDE4 inhibitors. This technical guide provides a comprehensive overview of this compound and its derivatives as PDE4 inhibitors, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their evaluation.

Introduction to this compound and PDE4

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cAMP, thus playing a crucial role in regulating intracellular signaling.[1] The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are expressed in various immune and inflammatory cells.[1] By inhibiting PDE4, the degradation of cAMP is prevented, leading to the activation of protein kinase A (PKA) and the subsequent phosphorylation of transcription factors like cAMP-response element-binding protein (CREB). This cascade of events ultimately results in the downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).

This compound is a natural compound that has demonstrated moderate inhibitory activity against PDE4.[2][3] Its unique chemical structure has served as a foundation for the design and synthesis of numerous derivatives with significantly enhanced potency and selectivity.[2][4][5] These efforts have led to the discovery of novel compounds with nanomolar and even sub-nanomolar inhibitory activity against PDE4.[3][4]

Mechanism of Action

The primary mechanism of action of this compound and its derivatives is the competitive inhibition of the PDE4 enzyme. By binding to the active site of PDE4, these compounds prevent the hydrolysis of cAMP to AMP.[1] The resulting increase in intracellular cAMP levels triggers a downstream signaling cascade with broad anti-inflammatory effects.

Figure 1: cAMP Signaling Pathway and this compound Inhibition

Quantitative Data: PDE4 Inhibition

The inhibitory potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for this compound and some of its notable derivatives against PDE4.

| Compound | PDE4 Isoform | IC50 (nM) | Reference |

| This compound | PDE4 | ~180 | [5] |

| (R,S)-Toddacoumalone | PDE4 | 0.18 µM | [5] |

| (S,R)-Toddacoumalone | PDE4 | 1.11 µM | [5] |

| Derivative 2 | PDE4 | 400 | [4] |

| Derivative 23a | PDE4 | 0.25 | [4] |

| Derivative 33a | PDE4 | 3.1 | [2][3] |

Experimental Protocols

The following sections detail the standardized experimental protocols used to characterize the PDE4 inhibitory activity of this compound and its derivatives.

In Vitro PDE4 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4.

-

Objective: To determine the in vitro potency (IC50) of a test compound against PDE4 enzymes.

-

Protocol:

-

Enzyme Source: Recombinant human PDE4 isoforms are expressed and purified.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, a known concentration of cAMP, and the purified PDE4 enzyme.

-

Compound Addition: The test compound (e.g., this compound derivative) is added at various concentrations.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

-

Termination and Detection: The reaction is terminated, and the amount of AMP produced is quantified. A common method involves a two-step enzymatic reaction where the generated AMP is converted to uric acid, which can be measured spectrophotometrically.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

-

Cellular TNF-α Release Assay

This assay assesses the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

-

Objective: To evaluate the anti-inflammatory activity of a test compound in a cellular context.

-

Protocol:

-

Cell Culture: A relevant cell line, such as RAW264.7 murine macrophages, is cultured under standard conditions.[5]

-

Cell Treatment: Cells are pre-incubated with the test compound at various concentrations for a specified time.

-

Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNF-α.[5]

-

Supernatant Collection: After a suitable incubation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of TNF-α in the supernatant is measured using a quantitative method such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of TNF-α release by the test compound is calculated relative to the stimulated vehicle control.

-

Figure 2: Experimental Workflow for PDE4 Inhibitor Evaluation

Conclusion

This compound has emerged as a valuable natural product scaffold for the development of potent and selective PDE4 inhibitors. Through structural optimization, derivatives with significantly improved inhibitory activity have been synthesized. The well-defined mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for their therapeutic potential in inflammatory diseases. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and development of this promising class of compounds. Further research into the pharmacokinetic and pharmacodynamic properties of lead this compound derivatives will be crucial for their translation into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Initial Characterization of Toddacoumalone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddacoumalone is a naturally occurring compound isolated from Toddalia asiatica. Structurally, it is a unique mixed dimer of a coumarin (B35378) and a quinolone.[1] This molecule has garnered significant interest within the scientific community due to its notable biological activity as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a well-established therapeutic target for a range of inflammatory diseases, including psoriasis and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive summary of the initial characterization of this compound, including its physicochemical properties, spectroscopic data, synthesis, and biological activity.

Physicochemical and Spectroscopic Characterization

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques.

Spectroscopic Data

While a complete, publicly available tabulated dataset for the parent compound is not readily compiled, the following represents a summary of expected and reported spectroscopic features based on its structural class and related compounds.

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Observed Features |

| ¹H NMR | Aromatic protons characteristic of coumarin and quinolone moieties, olefinic protons, methine and methylene (B1212753) signals. |

| ¹³C NMR | Carbonyl carbons (lactone and amide), aromatic and olefinic carbons, aliphatic carbons. |

| IR (cm⁻¹) | Absorption bands corresponding to carbonyl groups (conjugated lactone and amide), aromatic C=C stretching, and C-O bonds. |

| HRESIMS | High-resolution mass spectrometry data confirms the molecular formula of C₂₀H₂₅NO₃. |

Note: Detailed peak lists with chemical shifts (δ) in ppm and coupling constants (J) in Hz for ¹H and ¹³C NMR, specific wavenumbers (cm⁻¹) for IR, and exact m/z values for HRESIMS are critical for unambiguous identification and are typically found in primary research articles reporting the initial isolation.

Synthesis

An asymmetric total synthesis of this compound and its stereoisomers has been successfully developed.

Synthetic Strategy

The core of the synthesis involves a formal asymmetric [4+2] cycloaddition reaction. This key step is catalyzed by a chiral secondary amine, which facilitates the enantioselective formation of the pyranoquinolinone intermediate. Subsequent reaction steps, including a Heck reaction, are employed to introduce the coumarin moiety and complete the synthesis of the natural product and its stereoisomers.[2]

Experimental Workflow for Synthesis

The following diagram outlines the general workflow for the asymmetric total synthesis of this compound.

Biological Activity: PDE4 Inhibition

This compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This mechanism of action is the basis for its potential therapeutic applications in inflammatory diseases.

Quantitative Analysis of PDE4 Inhibition

The inhibitory activity of this compound is highly dependent on its stereochemistry. The (2R,4S)-stereoisomer has been shown to be the most potent, with significant inhibitory activity against the PDE4D subtype.

Table 2: IC₅₀ Values of this compound Stereoisomers against PDE4D

| Compound | IC₅₀ (nM) against PDE4D |

| (2R,4S)-Toddacoumalone | 180[3] |

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates greater potency. Data on the selectivity against other PDE4 subtypes (A, B, and C) is essential for a complete pharmacological profile.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a PDE4 inhibitor.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PDE4.

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by a recombinant human PDE4 enzyme. The inhibition of this reaction by this compound is quantified by measuring the change in fluorescence.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4D)

-

Fluorescently labeled cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a microplate, add the PDE4 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. A control with DMSO vehicle should be included.

-

Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.

-

Monitor the change in fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion

This compound represents a promising natural product lead for the development of novel anti-inflammatory agents. Its unique chemical structure and potent PDE4 inhibitory activity make it a subject of ongoing research and drug discovery efforts. Further studies are warranted to fully elucidate its pharmacological profile, including its selectivity against different PDE subtypes, in vivo efficacy, and safety profile. The development of more efficient synthetic routes will also be crucial for enabling extensive structure-activity relationship studies and advancing this compound derivatives towards clinical development.

References

The Anti-Inflammatory Properties of Toddacoumalone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddacoumalone, a natural product, has emerged as a significant scaffold for the development of potent anti-inflammatory agents. Its mechanism of action is primarily centered on the inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound and its derivatives, detailing their mechanism of action, quantitative efficacy, and the experimental protocols utilized in their evaluation. The document aims to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound-based compounds for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. A key mediator in the inflammatory process is cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that modulates the activity of various immune cells. Phosphodiesterase 4 (PDE4) is a critical enzyme that degrades cAMP, thereby promoting inflammatory responses. Consequently, inhibitors of PDE4 have been a major focus for the development of novel anti-inflammatory therapies.

This compound, a natural coumarin, has been identified as a promising starting point for the development of potent and selective PDE4 inhibitors.[1][2] This guide delves into the technical details of the anti-inflammatory effects of this compound and its structurally optimized derivatives.

Mechanism of Action: PDE4 Inhibition

The primary anti-inflammatory mechanism of this compound and its analogs is the inhibition of the PDE4 enzyme. PDE4 is highly expressed in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators.

Downstream Signaling Pathways

The anti-inflammatory effects of PDE4 inhibition are mediated through the modulation of critical signaling pathways, most notably the NF-κB and MAPK pathways.

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5][] Increased cAMP levels resulting from PDE4 inhibition can interfere with NF-κB activation.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, also plays a crucial role in the inflammatory response.[7][8][] These kinases are activated by various inflammatory stimuli and regulate the expression of numerous inflammatory genes.[10] PDE4 inhibitors can modulate MAPK signaling, contributing to their anti-inflammatory effects.

Quantitative Data on this compound Derivatives

Structure-activity relationship (SAR) studies on this compound have led to the development of highly potent derivatives. The following tables summarize the key quantitative data for selected compounds.

| Compound | Target | IC50 (nM) | Cell-Based Assay | Effect | Reference |

| This compound | PDE4 | Moderate Potency | N/A | Natural PDE4 inhibitor | [1] |

| Compound 2 (naphthyridine scaffold) | PDE4 | 400 | N/A | Moderate potency | [11] |

| Compound 23a | PDE4 | 0.25 | LPS-stimulated RAW264.7 cells | Significant inhibition of TNF-α and IL-6 release | [11][12] |

| Compound 33a | PDE4 | 3.1 | Imiquimod-induced psoriasis mouse model | Remarkable therapeutic effects | [1][2] |

| Compound 1a' | PDE4 | 180 | N/A | Best PDE4 inhibitory activity among stereoisomers | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound derivatives.

PDE4 Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of compounds against the PDE4 enzyme.

-

Methodology:

-

Recombinant human PDE4 enzyme is used.

-

The assay is typically performed in a buffer containing a known concentration of the enzyme and the substrate, cAMP.

-

Test compounds are added at various concentrations.

-

The reaction is initiated and incubated for a specific time at a controlled temperature.

-

The amount of AMP produced from cAMP hydrolysis is quantified, often using a phosphodiesterase assay kit.

-

IC50 values are calculated from the dose-response curves.

-

Cell Culture and Stimulation

-

Objective: To assess the anti-inflammatory effects of compounds in a cellular context.

-

Methodology:

-

Immune cells, such as RAW264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.

-

Cells are pre-treated with various concentrations of the test compounds for a defined period.

-

Inflammation is induced by stimulating the cells with an inflammatory agent, commonly lipopolysaccharide (LPS).

-

Cell culture supernatants are collected after a specific incubation time for cytokine analysis.

-

Cytokine Measurement (ELISA)

-

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.

-

Methodology:

-

Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.

-

96-well plates are coated with a capture antibody specific for the cytokine of interest.

-

Samples (cell supernatants or diluted serum) and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, which is converted by the enzyme to produce a colorimetric signal.

-

The absorbance is measured using a plate reader, and the cytokine concentration is determined from the standard curve.

-

In Vivo Model: Imiquimod-Induced Psoriasis in Mice

-

Objective: To evaluate the therapeutic efficacy of compounds in a preclinical model of skin inflammation.

-

Methodology:

-

A daily topical dose of imiquimod (B1671794) cream is applied to the shaved back skin of mice to induce a psoriasis-like skin inflammation.

-

Test compounds, formulated in a suitable vehicle (e.g., ointment), are topically administered to the inflamed skin.

-

The severity of the skin inflammation is assessed daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI), which evaluates erythema, scaling, and skin thickness.

-

At the end of the study, skin and spleen samples may be collected for histological analysis and measurement of inflammatory markers.[1]

-

Visualizing the Core Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 8. assaygenie.com [assaygenie.com]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects (2022) | Lilla Lengyel | 5 Citations [scispace.com]

- 13. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of Toddacoumalone: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the preliminary efficacy studies of Toddacoumalone and its derivatives. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and research workflows.

Introduction: this compound as a Novel Therapeutic Scaffold

This compound is a natural product that has garnered significant interest as a scaffold for developing novel therapeutic agents. Preliminary research has identified it as a moderately potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme critically involved in inflammatory processes.[1][2] This inhibitory action positions this compound and its structurally optimized derivatives as promising candidates for treating a range of inflammatory diseases, with a particular focus on dermatological conditions like psoriasis.[1][3]

The core therapeutic strategy revolves around leveraging the this compound chemical structure to design highly potent and selective PDE4 inhibitors.[4][5] Through structure-based optimization, researchers have successfully developed derivatives with significantly enhanced inhibitory activity and favorable pharmacological profiles, demonstrating notable efficacy in preclinical models.[1][4] This whitepaper will detail these findings, focusing on the mechanism of action, quantitative efficacy, and the experimental protocols used in these foundational studies.

Core Mechanism of Action: PDE4 Inhibition and Anti-inflammatory Signaling

The primary mechanism through which this compound and its derivatives exert their anti-inflammatory effects is the inhibition of the phosphodiesterase 4 (PDE4) enzyme.[6] PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), an essential intracellular second messenger.[6] By inhibiting PDE4, these compounds increase intracellular cAMP levels. This elevation in cAMP activates downstream signaling cascades that ultimately suppress the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6]

The following diagram illustrates this key signaling pathway.

In studies involving related coumarins, it has also been observed that these compounds can suppress inflammation by inhibiting the phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2, as well as blocking the activation of nuclear factor-kappaB (NF-κB).[7]

Quantitative Efficacy Data

Structure-activity relationship (SAR) studies have been pivotal in transforming the natural this compound scaffold into highly potent drug candidates. The tables below summarize the quantitative data from these optimization efforts.

Table 1: In Vitro PDE4 Inhibitory Activity

This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound's initial hit compounds and their optimized derivatives against the PDE4 enzyme.

| Compound | Description | PDE4 IC₅₀ (nM) | Selectivity over other PDEs | Reference |

| Hit Compound 2 | Initial hit with a naphthyridine scaffold | 400 | Not specified | [4] |

| Compound 23a | Optimized derivative of Compound 2 | 0.25 | >4000-fold | [4][5] |

| Compound 33a | Optimized this compound derivative | 3.1 | Satisfactory | [1][2] |

Table 2: Inhibition of Pro-inflammatory Cytokines

This table shows the efficacy of an optimized this compound derivative in a cellular model of inflammation.

| Compound | Cell Line | Stimulus | Cytokine Measured | Result | Reference |

| Compound 23a | RAW264.7 | Lipopolysaccharide (LPS) | TNF-α | Significant inhibition of release | [4] |

| Compound 23a | RAW264.7 | Lipopolysaccharide (LPS) | IL-6 | Significant inhibition of release | [4] |

Experimental Protocols and Workflows

The preliminary efficacy of this compound derivatives was established through a systematic workflow involving enzymatic assays, cell-based models, and in vivo studies.

Protocol: PDE4 Inhibition Assay

This biochemical assay is designed to quantify the inhibitory potency of a compound against the PDE4 enzyme.

-

Objective: To determine the IC₅₀ value of test compounds.

-

Enzyme Source: Recombinant human PDE4 protein.

-

Substrate: cAMP.

-

General Procedure:

-

The test compound (e.g., 23a, 33a) is serially diluted to various concentrations.

-

The compound is incubated with the recombinant PDE4 enzyme in an appropriate buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, cAMP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of remaining cAMP or the product (AMP) is quantified, typically using fluorescence polarization, luminescence, or other detection methods.

-

The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor.

-

The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Protocol: Cell-Based Anti-inflammatory Assay

This assay assesses the ability of a compound to suppress inflammatory responses in a relevant cell line.[4][7]

-

Objective: To measure the inhibition of pro-inflammatory cytokine production.

-

Cell Line: RAW264.7 murine macrophage cells.

-

Stimulus: Lipopolysaccharide (LPS), a component of gram-negative bacteria that induces a strong inflammatory response.

-

General Procedure:

-

RAW264.7 cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are pre-treated with various concentrations of the test compound for a specified duration.

-

Inflammation is induced by adding LPS to the cell culture media (excluding the negative control wells).

-

The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

-

The cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The inhibitory effect of the compound is calculated by comparing cytokine levels in treated wells to those in LPS-stimulated wells without the compound.

-

Protocol: Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is used to evaluate the therapeutic efficacy of topical anti-inflammatory agents for psoriasis.[1][2][3]

-

Objective: To assess the reduction of psoriatic symptoms (e.g., erythema, scaling, skin thickness) following topical treatment.

-

Animal Model: Typically BALB/c or similar mouse strains.

-

Inducing Agent: Imiquimod (IMQ) cream (5%), which induces psoriasis-like skin inflammation.

-

General Procedure:

-

A defined area on the dorsal skin of the mice is shaved.

-

A daily topical dose of IMQ cream is applied to the shaved area for a consecutive number of days (e.g., 7 days) to induce psoriatic plaques.

-

The test group of mice receives a topical application of the this compound derivative formulation on the same area, typically a short time after the IMQ application.

-

A control group receives the vehicle, and a positive control group may be treated with a standard-of-care drug (e.g., calcipotriol).

-

Skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), which evaluates erythema (redness), scaling, and thickness.

-

At the end of the study, skin and spleen tissue samples may be collected for histopathological analysis and measurement of inflammatory markers.[3]

-

Conclusion and Future Directions

Preliminary studies robustly demonstrate that the this compound natural product is a viable starting point for the development of potent and selective PDE4 inhibitors. Through targeted structural optimization, derivatives such as compounds 23a and 33a have been engineered to exhibit nanomolar and even sub-nanomolar potency against PDE4.[1][4] This high level of activity translates into significant anti-inflammatory effects in cellular models and remarkable therapeutic efficacy when applied topically in a mouse model of psoriasis.[1][4]

Future research should focus on:

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to determine the systemic exposure and metabolic stability of lead candidates.

-

Safety and Toxicology: In-depth safety pharmacology and toxicology studies to establish a therapeutic window and identify any potential off-target effects.

-

Formulation Development: Optimization of topical formulations to enhance skin permeability and drug delivery to the target site.[3]

-

Broader Indications: Exploring the efficacy of these novel PDE4 inhibitors in other inflammatory conditions, such as Chronic Obstructive Pulmonary Disease (COPD) or atopic dermatitis.

References

- 1. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects (2022) | Lilla Lengyel | 5 Citations [scispace.com]

- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Evaluation of Aculeatin and Toddaculin Isolated from Toddalia asiatica as Anti-inflammatory Agents in LPS-Stimulated RAW264 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Toddacoumalone: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Toddacoumalone, a naturally occurring racemic coumarin-quinolinone dimer, has emerged as a significant lead compound in the development of novel anti-inflammatory agents. Isolated from Toddalia asiatica, it exhibits moderate but compelling inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. This technical guide provides an in-depth overview of the discovery, background, and biological activity of this compound. It details the experimental protocols for its isolation, asymmetric total synthesis, and biological evaluation, and presents a comprehensive summary of the structure-activity relationships of its derivatives. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and therapeutic potential.

Discovery and Background

This compound was first isolated from the root bark of Toddalia asiatica (L.) Lam. (Rutaceae), a plant used in traditional medicine.[1] It was identified as a novel mixed dimer of a coumarin (B35378) and a quinolinone.[1] Initially, it was found to exist as a racemic mixture in its natural form.[2] Subsequent research revealed that this compound is a moderately potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory responses.[3][4] This discovery positioned this compound as a promising scaffold for the development of new anti-inflammatory drugs, particularly for dermatological conditions such as psoriasis.[2][3]

The complex structure of this compound, featuring two chiral centers, spurred efforts towards its asymmetric total synthesis to resolve its stereoisomers and evaluate their individual biological activities.[5][6] These studies were pivotal in identifying the (2R,4S) and (2S,4R)-diastereomers as the more potent PDE4 inhibitors, paving the way for the rational design of highly potent and selective this compound derivatives.[4]

Mechanism of Action: PDE4 Inhibition

The primary mechanism of action of this compound and its derivatives is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes that specifically hydrolyzes cAMP, thus terminating its signaling.[7] By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP in immune and inflammatory cells activates protein kinase A (PKA), which in turn leads to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the upregulation of anti-inflammatory cytokines.[7][8] This cascade of events ultimately results in the suppression of the inflammatory response.

Figure 1: this compound's Mechanism of Action via PDE4 Inhibition.

Quantitative Data: Biological Activity of this compound and Its Derivatives

The following tables summarize the in vitro inhibitory activities of this compound stereoisomers and key derivatives against PDE4, as well as their effects on cytokine release.

Table 1: PDE4D Inhibitory Activity of this compound Stereoisomers

| Compound | Stereoisomer | IC₅₀ (µM) |

| 1a | (2R,4S) | 0.18[6] |

| 1b | (2S,4R) | 1.11[2] |

| 1c | (2S,4S) | > 10[2] |

| 1d | (2R,4R) | > 20[2] |

Table 2: PDE4 Inhibitory Activity and Anti-inflammatory Effects of Optimized this compound Derivatives

| Compound | PDE4 IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) in RAW264.7 cells | IL-6 Inhibition IC₅₀ (nM) in RAW264.7 cells |

| This compound (racemic) | 140[1] | N/A | N/A |

| Compound 2 | 400[8] | N/A | N/A |

| Compound 23a | 0.25[8] | 1.8[8] | 2.1[8] |

| Compound 33a (PDE4-IN-5) | 3.1[2][9] | 15[2] | 28[2] |

| Roflumilast (control) | 1.2[8] | 2.5[8] | 3.6[8] |

| Apremilast (control) | 110[2] | 190[2] | 210[2] |

N/A: Data not available

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Toddalia asiatica

Objective: To isolate this compound from the root bark of Toddalia asiatica.

Materials:

-

Dried root bark of Toddalia asiatica

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction: The air-dried and powdered root bark of Toddalia asiatica is exhaustively extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[10]

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains the coumarins, is collected and concentrated.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.[11]

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions containing the compound of interest (visualized under UV light) are pooled and concentrated.

-

Purification: Further purification is achieved by repeated column chromatography or preparative TLC to yield pure this compound as a racemic mixture.

Figure 2: Workflow for the Isolation of this compound.

Asymmetric Total Synthesis of this compound Stereoisomers

Objective: To synthesize the individual stereoisomers of this compound.

Key Reaction: Formal asymmetric [4+2] cycloaddition reaction catalyzed by a chiral secondary amine.[5][12]

A detailed, multi-step synthesis is required, and the full protocol can be found in the supporting information of the cited literature.[12] The general workflow is outlined below.

Figure 3: General Workflow for Asymmetric Total Synthesis.

PDE4D2 Enzyme Inhibition Assay (Fluorescence Polarization)

Objective: To determine the in vitro inhibitory activity of test compounds against the PDE4D2 enzyme.[4]

Materials:

-

Human recombinant PDE4D2 enzyme

-

FAM-cAMP (fluorescein-labeled cAMP) substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.2)

-

Test compounds dissolved in DMSO

-

Control inhibitor (e.g., Rolipram)

-

IMAP binding solution

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Enzyme and Compound Pre-incubation: Add 2 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate. Add 2 µL of diluted PDE4D2 enzyme (e.g., 5 ng/mL in assay buffer) to each well. Incubate for 15 minutes at 25°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 2 µL of FAM-cAMP substrate (e.g., 100 nM in assay buffer). Incubate for 15 minutes at 25°C.

-

Reaction Termination: Stop the reaction by adding 6 µL of IMAP binding solution.

-

Detection: Read the fluorescence polarization on a plate reader at excitation and emission wavelengths of 470 nm and 525 nm, respectively.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Inhibition of TNF-α and IL-6 Release in RAW264.7 Macrophages

Objective: To assess the anti-inflammatory activity of test compounds by measuring the inhibition of cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.[9][13]

Materials:

-

RAW264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

ELISA kits for murine TNF-α and IL-6

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 3.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the percent inhibition of cytokine release for each compound concentration and calculate the IC₅₀ values.

Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of topical this compound derivatives in a mouse model of psoriasis-like skin inflammation.[2][3]

Materials:

-

BALB/c or C57BL/6 mice (8-10 weeks old)

-

5% imiquimod (B1671794) cream (e.g., Aldara™)

-

Test compound formulated in a suitable topical vehicle

-

Vehicle control

-

Positive control (e.g., clobetasol (B30939) propionate)

-

Calipers for measuring ear thickness

-

Psoriasis Area and Severity Index (PASI) scoring system (modified for mice)

Procedure:

-

Acclimatization and Hair Removal: Acclimatize the mice for at least one week. On day -1, shave the dorsal back skin of the mice.

-

Model Induction: On day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[2][6]

-

Treatment: Administer the topical test compound, vehicle, or positive control to the inflamed areas daily, typically starting from day 0 or day 1.

-

Clinical Evaluation: Monitor and score the severity of erythema, scaling, and skin thickness daily using a modified PASI scoring system (0-4 scale for each parameter). Measure ear thickness daily using calipers.

-

Sample Collection: At the end of the experiment, euthanize the mice and collect skin and spleen samples for histological analysis (H&E staining), cytokine analysis (qPCR or ELISA), and/or flow cytometry.[3]

-

Data Analysis: Compare the PASI scores, ear thickness, and biomarker levels between the different treatment groups.

Conclusion

This compound represents a valuable natural product scaffold for the development of novel PDE4 inhibitors. Its discovery and subsequent synthetic and pharmacological studies have provided crucial insights into the structure-activity relationships required for potent and selective PDE4 inhibition. The detailed experimental protocols and compiled quantitative data in this guide offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound and its derivatives for the treatment of inflammatory diseases. The promising in vivo efficacy of optimized derivatives in preclinical models of psoriasis underscores the potential of this compound class to yield new topical treatments for inflammatory skin conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. benchchem.com [benchchem.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. imavita.com [imavita.com]

- 6. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Isolation and identification of active constituent of Toddalia asiatica in cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Toddacoumalone: A Technical Whitepaper on its Therapeutic Potential as a Phosphodiesterase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toddacoumalone, a natural product, has emerged as a promising scaffold for the development of potent and selective inhibitors of Phosphodiesterase-4 (PDE4). This enzyme is a critical regulator of intracellular cyclic AMP (cAMP) levels, a key second messenger in inflammatory and immune responses. Inhibition of PDE4 elevates cAMP, leading to the down-regulation of a cascade of pro-inflammatory mediators. This whitepaper provides a comprehensive technical overview of the therapeutic potential of this compound and its derivatives, focusing on PDE4 as the primary molecular target. It consolidates quantitative data on inhibitor potency, details established experimental protocols for efficacy evaluation, and visualizes the core signaling pathway and experimental workflows.

The Primary Therapeutic Target: Phosphodiesterase-4 (PDE4)

The overwhelming body of preclinical research identifies Phosphodiesterase-4 (PDE4) as the principal therapeutic target of this compound and its structurally optimized derivatives.[1][2][3][4][5] PDE4 is a superfamily of enzymes that specifically hydrolyze cAMP, thereby playing a pivotal role in modulating intracellular signaling pathways, particularly in immune and inflammatory cells.[6] By inhibiting PDE4, this compound derivatives prevent the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn modulates the activity of transcription factors such as cAMP-response element-binding protein (CREB) and nuclear factor-κB (NF-κB), ultimately suppressing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-17, and IL-23.[6]

The therapeutic rationale for targeting PDE4 is well-established, with several PDE4 inhibitors, such as apremilast (B1683926) and roflumilast, already approved for the treatment of inflammatory conditions like psoriasis and chronic obstructive pulmonary disease (COPD).[7] this compound-based inhibitors represent a novel chemical scaffold with the potential for high potency and selectivity, offering a promising avenue for the development of next-generation anti-inflammatory therapeutics.

Quantitative Analysis of PDE4 Inhibition

The inhibitory potency of this compound and its derivatives against PDE4 has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being the key metric. The data clearly demonstrates a significant enhancement in potency through structural optimization of the parent this compound molecule.

| Compound | PDE4 IC50 (nM) | Notes |

| This compound | 180 | Natural product with moderate potency. |

| This compound Stereoisomer 1a' | 180 | Identified as the most potent stereoisomer in an early study. |

| Hit Compound 2 (naphthyridine scaffold) | 400 | An early derivative with a naphthyridine scaffold showing moderate potency.[1][5] |

| Optimized Inhibitor 23a | 0.25 | A highly potent inhibitor developed through structure-based optimization.[1][5] |

| Optimized Inhibitor 33a | 3.1 | A potent derivative with favorable skin permeability, effective in in vivo models.[2][3][8] |

Core Signaling Pathway

The mechanism of action of this compound-derived PDE4 inhibitors is centered on the modulation of the cAMP signaling cascade. The following diagram illustrates this pathway.

Caption: this compound-mediated PDE4 inhibition signaling pathway.

Key Experimental Protocols

The anti-inflammatory effects of this compound derivatives have been validated through standardized in vivo and in vitro models.

In Vivo Efficacy: Imiquimod-Induced Psoriasis Mouse Model

This model is a widely accepted preclinical standard for evaluating potential anti-psoriatic agents.

-

Objective: To assess the ability of topical this compound derivatives to ameliorate psoriasis-like skin inflammation.

-

Methodology:

-

Animal Model: BALB/c or C57BL/6 mice are typically used.

-

Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved dorsal skin and sometimes the ear for 5-7 consecutive days.

-

Treatment: The test compound (e.g., a this compound derivative formulated in a suitable vehicle) is applied topically to the inflamed skin, often daily. A vehicle control group and a positive control (e.g., calcipotriol) are run in parallel.

-

Assessment:

-

Clinical Scoring (PASI): Skin erythema (redness), scaling, and thickness are scored daily on a scale of 0 to 4. The cumulative score provides a Psoriasis Area and Severity Index (PASI)-like measure.

-

Histological Analysis: Skin biopsies are collected at the end of the study, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-